5-(4-Cbz-Aminopheny)-3-fluorophenol, 95%
Description
5-(4-Cbz-Aminophenyl)-3-fluorophenol is a fluorinated aromatic compound featuring a carbobenzyloxy (Cbz)-protected amino group at the para position of the phenyl ring and a fluorine atom at the meta position of the phenolic ring. The Cbz group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in pharmaceutical intermediate synthesis. With a purity of 95%, this compound is tailored for applications requiring high precision, such as drug development and agrochemical research. Its structure combines fluorine’s electron-withdrawing effects with the steric bulk of the Cbz group, influencing reactivity, solubility, and metabolic stability.
Properties
IUPAC Name |
benzyl N-[4-(3-fluoro-5-hydroxyphenyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO3/c21-17-10-16(11-19(23)12-17)15-6-8-18(9-7-15)22-20(24)25-13-14-4-2-1-3-5-14/h1-12,23H,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRKMPYYGTVGPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=CC(=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural and Functional Attributes
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |
|---|---|---|---|---|
| 5-(4-Cbz-Aminophenyl)-3-fluorophenol | C20H16FNO3 | 337.35 | Fluorophenol, Cbz-protected amine | Pharmaceutical intermediates |
| 3-Fluorophenol | C6H5FO | 112.10 | Fluorophenol, hydroxyl | Agrochemicals, metabolic studies |
| 4'-Hydroxy-3'-(trifluoromethyl)acetophenone | C9H7F3O2 | 204.15 | Trifluoromethyl, hydroxyl, ketone | Specialty chemicals, drug synthesis |
| QZ-5500 (5-Amino-2-(3-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one) | C9H8FN3O | 193.18 | Fluorophenyl, amino, pyrazolone | API intermediates |
Key Observations :
- Fluorine Position: The meta-fluorine in 5-(4-Cbz-Aminophenyl)-3-fluorophenol contrasts with ortho/para isomers (e.g., 2- or 4-fluorophenol), which exhibit higher glycosylation efficiency in metabolic studies (17% vs. 60% for 2-fluorophenol) .
- Protective Groups : The Cbz group distinguishes it from unprotected amines (e.g., QZ-5500), offering enhanced stability during synthetic steps, critical for multi-stage pharmaceutical syntheses.
Reactivity and Metabolic Stability
- Glycosylation Efficiency: Studies on fluorophenols using Nicotiana tabacum cell cultures reveal positional effects: 3-fluorophenol forms β-glucoside at 17% efficiency, significantly lower than 2-fluorophenol (60%) or 4-fluorophenol (32%) . This suggests that the meta-fluorine in the target compound may similarly reduce enzymatic processing rates in biological systems.
- Cbz Group Influence: The Cbz protection likely mitigates unwanted side reactions (e.g., oxidation or nucleophilic attack on the amine), a limitation in compounds like QZ-5500, which contains a free amino group .
Physical and Chemical Properties
Table 2: Property Comparison
| Property | 5-(4-Cbz-Aminophenyl)-3-fluorophenol | 3-Fluorophenol | 4'-Hydroxy-3'-(trifluoromethyl)acetophenone |
|---|---|---|---|
| Boiling Point (°C) | Not reported (estimated >300) | 178–180 | 295–300 |
| Solubility | Low in polar solvents (Cbz bulk) | Moderate in water | Low in water, soluble in organic solvents |
| Stability | High (Cbz protection) | Moderate | High (trifluoromethyl stabilization) |
- Solubility: The bulky Cbz group reduces aqueous solubility compared to 3-fluorophenol, necessitating organic solvents for handling .
- Thermal Stability: The trifluoromethyl group in 4'-Hydroxy-3'-(trifluoromethyl)acetophenone enhances thermal resistance, a trait shared with fluorinated aromatics generally .
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